molecular formula C14H17NO3 B12005967 Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate

Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate

Katalognummer: B12005967
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: XABNJDWQQWFRCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.296 g/mol . It is a member of the ester family, characterized by the presence of an ester functional group. This compound is often used in early discovery research due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate typically involves the reaction of 2-phenylcyclopropanecarboxylic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of esterification and amide bond formation are generally applicable.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with amines to form amides.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Aminolysis: Amines such as methylamine or ethylamine under mild heating.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: 2-phenylcyclopropanecarboxylic acid and ethanol.

    Aminolysis: Corresponding amides.

    Reduction: Alcohol derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate is primarily used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying enzyme interactions and metabolic pathways.

    Medicine: Investigating potential pharmaceutical applications due to its unique structure.

    Industry: Limited use, mainly in research and development settings.

Wirkmechanismus

The mechanism of action for Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain pathways. Detailed studies on its exact mechanism are limited, but it is believed to interact with proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl (2-phenylcyclopropyl)carbamate
  • Ethyl (2-phenylcyclopropyl)acetate
  • Ethyl (2-phenylcyclopropyl)amine

Uniqueness

Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate is unique due to its combination of a cyclopropyl ring and an ester-amide linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research purposes, offering different reactivity and interaction profiles compared to its analogs .

Eigenschaften

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

ethyl 2-[(2-phenylcyclopropanecarbonyl)amino]acetate

InChI

InChI=1S/C14H17NO3/c1-2-18-13(16)9-15-14(17)12-8-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)

InChI-Schlüssel

XABNJDWQQWFRCN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CNC(=O)C1CC1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.